molecular formula C15H16N2O2S2 B10959518 N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B10959518
M. Wt: 320.4 g/mol
InChI Key: AGCQOWUBFPYTMR-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Oxindole derivatives

    Reduction: Dihydroindole derivatives

    Substitution: Halogenated, nitrated, or other substituted indole derivatives

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H16N2O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H16N2O2S2/c1-11-4-5-14-13(9-11)12(10-16-14)6-7-17-21(18,19)15-3-2-8-20-15/h2-5,8-10,16-17H,6-7H2,1H3

InChI Key

AGCQOWUBFPYTMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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